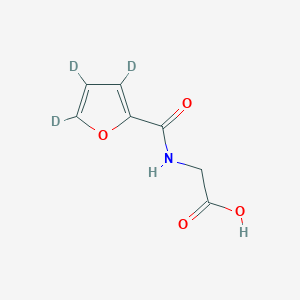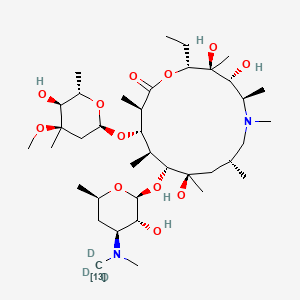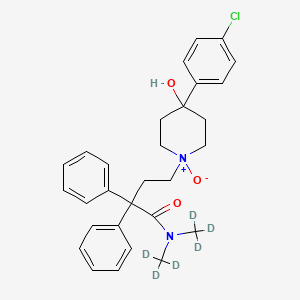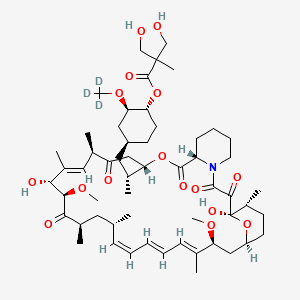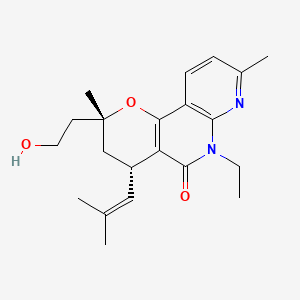
Pde4-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pde4-IN-5 is a compound that belongs to the class of phosphodiesterase 4 inhibitors. Phosphodiesterase 4 inhibitors are known for their role in modulating the levels of cyclic adenosine monophosphate within cells, which in turn affects various cellular functions such as secretion, contraction, metabolism, and growth . This compound has been studied for its potential therapeutic applications in treating inflammation-based diseases, respiratory disorders, and autoimmune conditions .
Vorbereitungsmethoden
The synthesis of Pde4-IN-5 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic routes typically involve the use of reagents such as bromine, sodium hydride, and various organic solvents under controlled temperature and pressure conditions . Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Pde4-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the core structure of this compound .
Wissenschaftliche Forschungsanwendungen
In chemistry, it is used as a tool to study the modulation of cyclic adenosine monophosphate levels and their effects on cellular functions . In biology, Pde4-IN-5 is used to investigate the role of phosphodiesterase 4 in various physiological processes, including inflammation and immune response . In medicine, this compound has shown promise in the treatment of chronic obstructive pulmonary disease, asthma, psoriasis, and other inflammatory conditions .
Wirkmechanismus
The mechanism of action of Pde4-IN-5 involves the inhibition of phosphodiesterase 4, an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate . By inhibiting this enzyme, this compound increases the levels of cyclic adenosine monophosphate within cells, leading to the regulation of various genes and proteins involved in inflammation and immune response . The molecular targets of this compound include inflammatory cells such as T cells and monocytes, where it reduces the production of cytokines and chemokines .
Vergleich Mit ähnlichen Verbindungen
Pde4-IN-5 is similar to other phosphodiesterase 4 inhibitors such as roflumilast, apremilast, and crisaborole . this compound may have unique structural features that contribute to its selectivity and potency as a phosphodiesterase 4 inhibitor . Compared to other inhibitors, this compound may offer advantages in terms of reduced side effects and improved therapeutic efficacy . Similar compounds include roflumilast, used for chronic obstructive pulmonary disease; apremilast, used for psoriatic arthritis; and crisaborole, used for atopic dermatitis .
Eigenschaften
Molekularformel |
C21H28N2O3 |
|---|---|
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
(2R,4S)-6-ethyl-2-(2-hydroxyethyl)-2,8-dimethyl-4-(2-methylprop-1-enyl)-3,4-dihydropyrano[3,2-c][1,8]naphthyridin-5-one |
InChI |
InChI=1S/C21H28N2O3/c1-6-23-19-16(8-7-14(4)22-19)18-17(20(23)25)15(11-13(2)3)12-21(5,26-18)9-10-24/h7-8,11,15,24H,6,9-10,12H2,1-5H3/t15-,21+/m1/s1 |
InChI-Schlüssel |
IOKJCBWLGAJZFW-VFNWGFHPSA-N |
Isomerische SMILES |
CCN1C2=C(C=CC(=N2)C)C3=C(C1=O)[C@@H](C[C@](O3)(C)CCO)C=C(C)C |
Kanonische SMILES |
CCN1C2=C(C=CC(=N2)C)C3=C(C1=O)C(CC(O3)(C)CCO)C=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


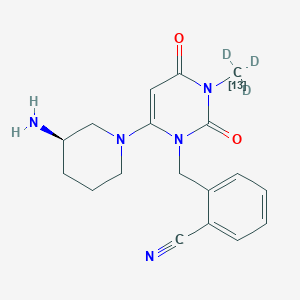
![5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde](/img/structure/B12426160.png)
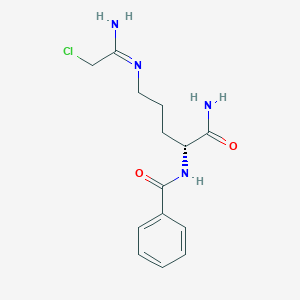
![2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B12426174.png)
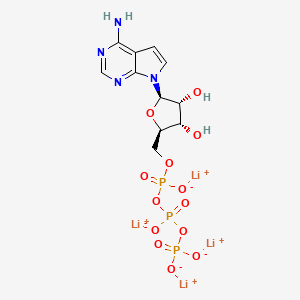
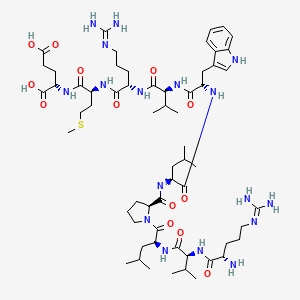
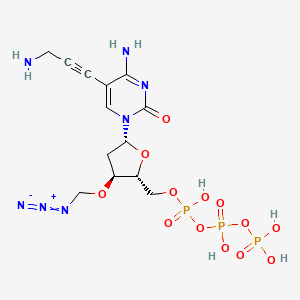
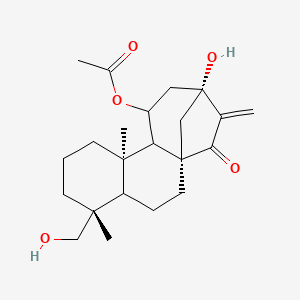
![tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate](/img/structure/B12426201.png)

